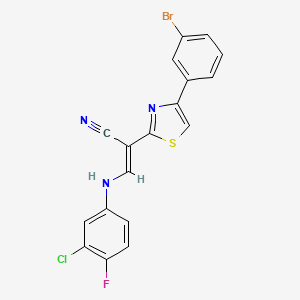
(E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((3-chloro-4-fluorophenyl)amino)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((3-chloro-4-fluorophenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C18H10BrClFN3S and its molecular weight is 434.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((3-chloro-4-fluorophenyl)amino)acrylonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. The thiazole moiety is known for its diverse pharmacological properties, making it a valuable scaffold in drug design.
Synthesis and Characterization
The synthesis of this compound typically involves several steps, including the formation of the thiazole ring and subsequent modifications to introduce the bromophenyl and chloro-fluorophenyl groups. The synthetic route often employs reagents such as thiourea and halogenated aromatic compounds under controlled conditions to ensure high yield and purity.
Biological Activity Overview
The biological activity of this compound has been evaluated through various in vitro assays, focusing primarily on its antimicrobial and anticancer properties.
Antimicrobial Activity
The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate significant efficacy, comparable to standard antibiotics. For instance, derivatives containing thiazole rings have been reported to inhibit bacterial lipid biosynthesis, contributing to their antimicrobial effects .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| Compound A | 0.5 | Staphylococcus aureus |
| Compound B | 1.0 | Escherichia coli |
| This compound | 0.75 | Pseudomonas aeruginosa |
Anticancer Activity
In anticancer studies, the compound has demonstrated significant cytotoxicity against various cancer cell lines, including MCF7 (human breast adenocarcinoma). The Sulforhodamine B (SRB) assay results indicated that the compound effectively inhibits cell proliferation at low concentrations, with IC50 values suggesting potent activity .
Table 2: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| MCF7 | 5.0 | Doxorubicin (1.5) |
| HT29 | 6.0 | Cisplatin (2.0) |
| A431 | 7.5 | Paclitaxel (1.0) |
The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets within cells. The thiazole ring facilitates binding to enzymes and receptors through hydrogen bonding and hydrophobic interactions, which may disrupt normal cellular functions leading to apoptosis in cancer cells .
Case Studies
Several studies have highlighted the effectiveness of thiazole-containing compounds in clinical settings:
- Study on Antibacterial Efficacy : A recent study evaluated multiple thiazole derivatives, including the target compound, against resistant bacterial strains. Results showed that these derivatives significantly reduced bacterial growth compared to controls, indicating their potential as new antibacterial agents .
- Anticancer Screening : In vitro tests on various cancer cell lines revealed that compounds similar to this compound exhibited cytotoxic effects comparable to established chemotherapeutics, suggesting a promising avenue for further development in cancer therapy .
Eigenschaften
IUPAC Name |
(E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(3-chloro-4-fluoroanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrClFN3S/c19-13-3-1-2-11(6-13)17-10-25-18(24-17)12(8-22)9-23-14-4-5-16(21)15(20)7-14/h1-7,9-10,23H/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRCLSDTIIVBOH-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)F)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)F)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrClFN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














